

Biological activity of 4-Chloro-7-methoxy-2-phenylquinoline

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Compound of Interest

Compound Name: 4-Chloro-7-methoxy-2-phenylquinoline

Cat. No.: B1588549

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An In-Depth Technical Guide to the Biological Activity of **4-Chloro-7-methoxy-2-phenylquinoline**

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. Within this diverse family, **4-Chloro-7-methoxy-2-phenylquinoline** emerges as a particularly compelling molecule. Its architecture, featuring a reactive chlorine atom at the C4 position, an electron-donating methoxy group at C7, and a lipophilic phenyl ring at C2, makes it a highly versatile intermediate for synthetic derivatization and a promising candidate for therapeutic development.^[1] This technical guide offers an in-depth exploration of the synthesis, multifaceted biological activities, and mechanistic underpinnings of **4-Chloro-7-methoxy-2-phenylquinoline** and its analogues. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only a review of the existing literature but also detailed, field-proven experimental protocols to facilitate further investigation.

Introduction: The Strategic Importance of the Quinoline Core

Quinoline and its derivatives have consistently demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. [2] The strategic functionalization of the quinoline ring system is a key tactic in drug discovery, allowing for the precise modulation of a molecule's physicochemical properties to optimize its pharmacokinetic and pharmacodynamic profile.

4-Chloro-7-methoxy-2-phenylquinoline is a testament to this principle. The key structural features contribute to its potential:

- Quinoline Core: A bicyclic aromatic scaffold that provides a rigid framework for orienting substituents and can participate in π - π stacking interactions with biological targets.
- 4-Chloro Group: This is the most significant feature for synthetic versatility. The chlorine atom is an excellent leaving group, making the C4 position highly susceptible to nucleophilic substitution. This allows for the facile introduction of a wide array of functional groups to generate extensive libraries of derivatives.[1]
- 7-Methoxy Group: The electron-donating nature of the methoxy group influences the electronic distribution of the quinoline ring system, which can impact binding affinities. It also provides a potential site for hydrogen bonding with target proteins.[3]
- 2-Phenyl Group: This bulky, lipophilic group can enhance membrane permeability and engage in hydrophobic or van der Waals interactions within a target's binding pocket, often contributing significantly to potency.[4]

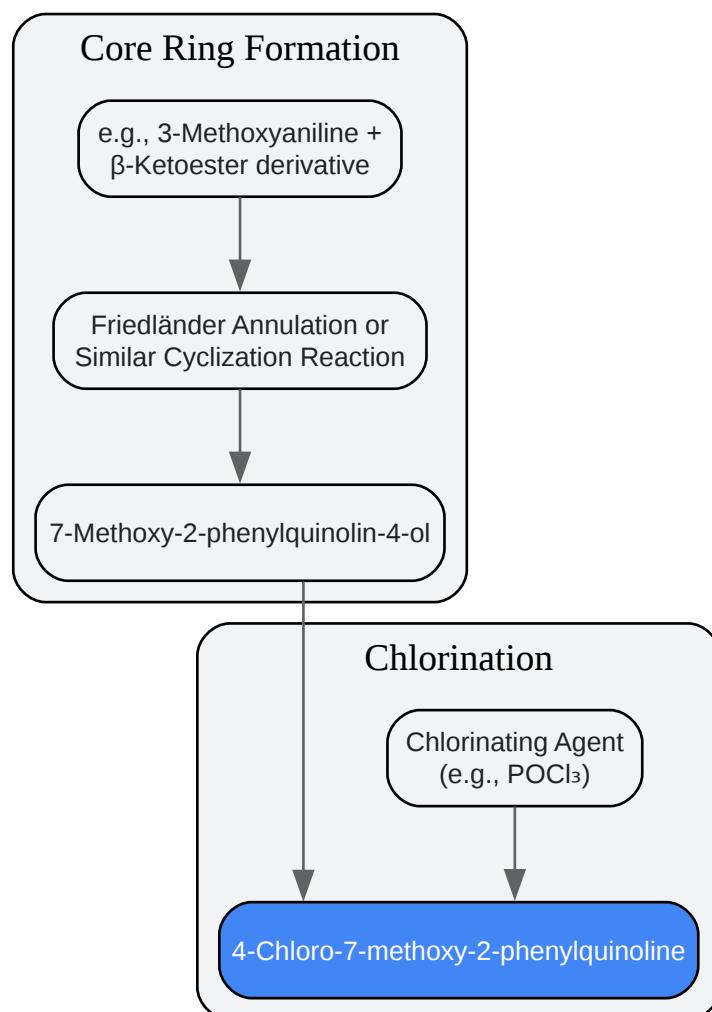
This guide synthesizes the current understanding of this compound, focusing on its proven biological activities and the experimental methodologies required to validate them.

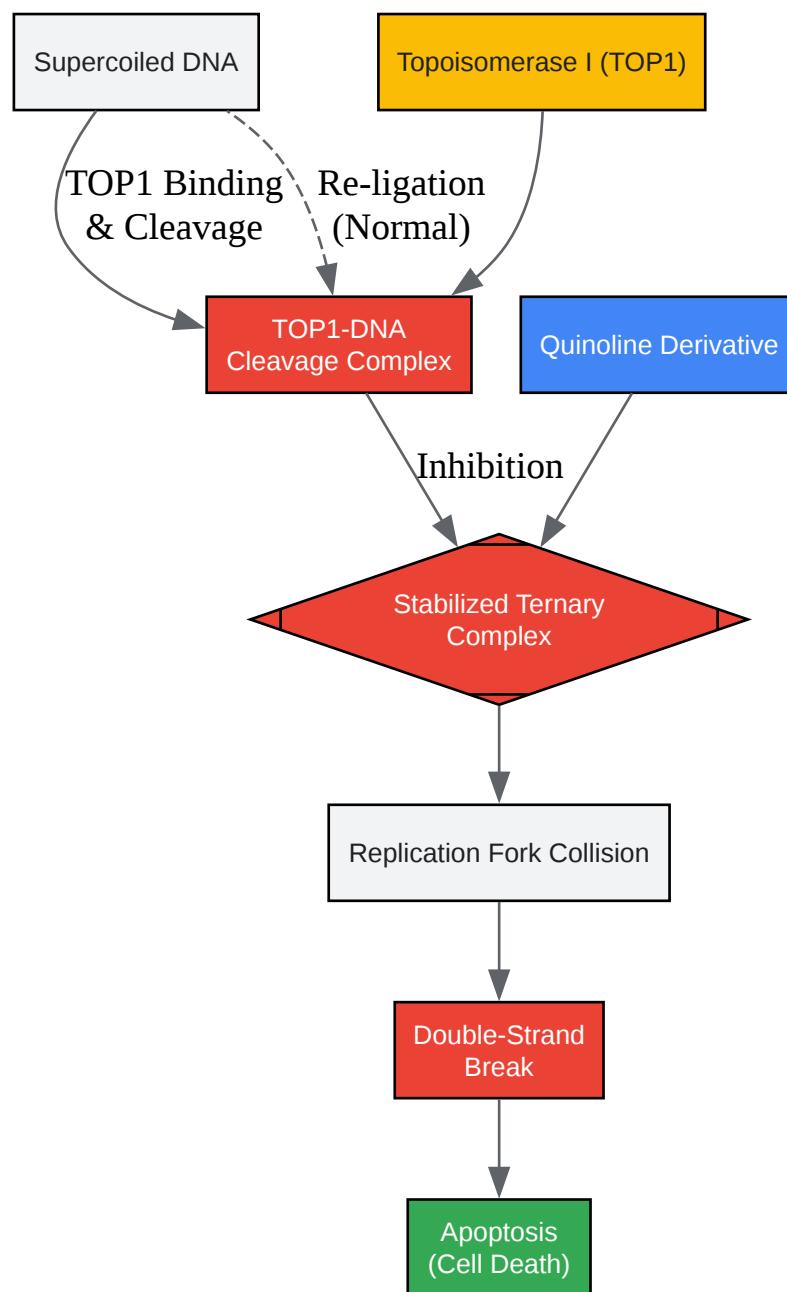
Synthetic Strategy: A Versatile Intermediate

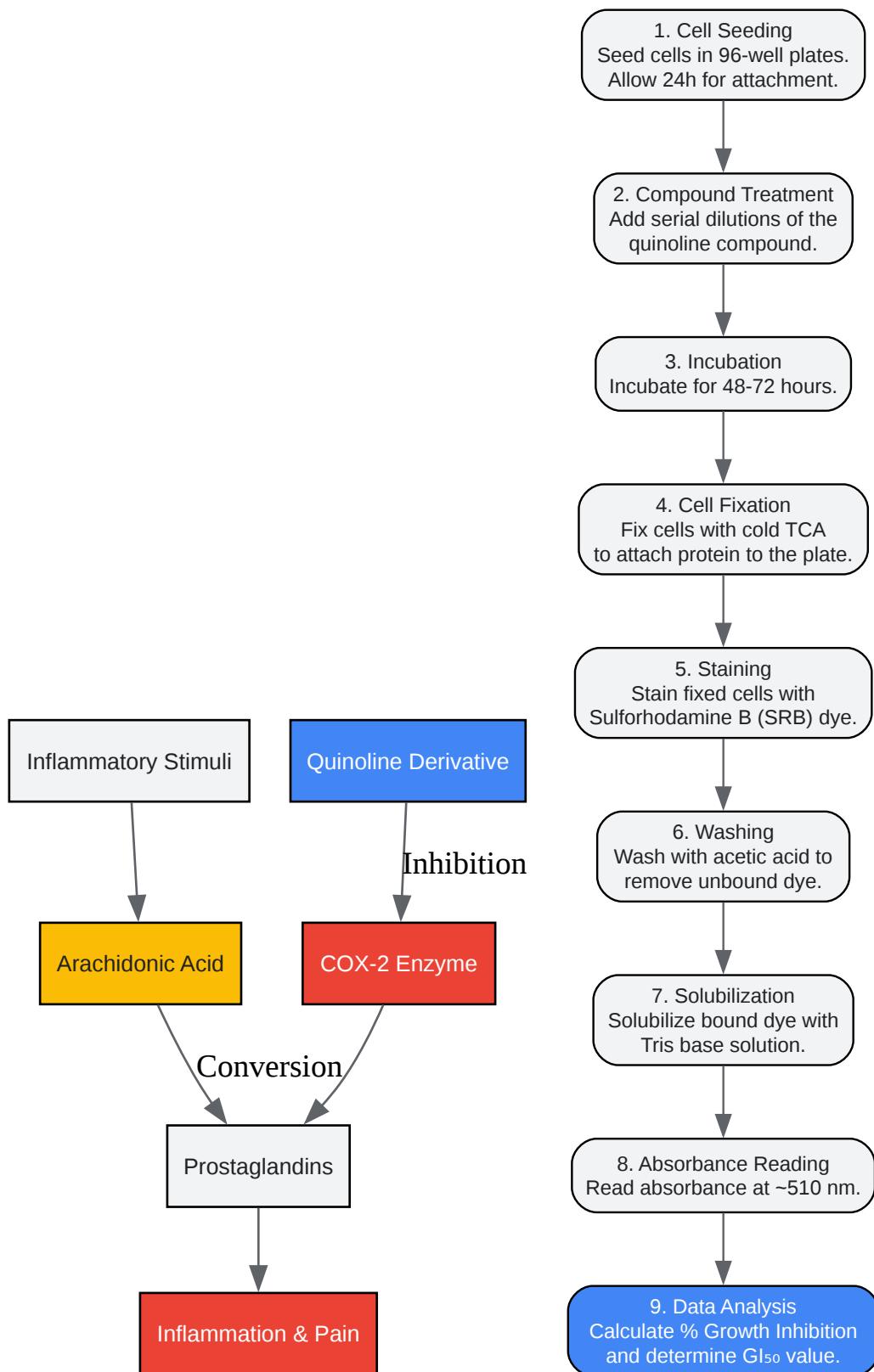
4-Chloro-7-methoxy-2-phenylquinoline is primarily valued as a crucial intermediate in the synthesis of more complex bioactive molecules.[1][2] Its preparation is a critical first step in many drug discovery campaigns. While several specific routes exist, a generalized, logical pathway often involves the construction of the core quinoline ring followed by chlorination.

A common conceptual approach involves the cyclization of appropriately substituted anilines and carbonyl compounds, followed by a chlorination step to install the reactive handle at the C4

position.





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